molecular formula C4H10N2OS B14321356 N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide CAS No. 108342-52-5

N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide

Katalognummer: B14321356
CAS-Nummer: 108342-52-5
Molekulargewicht: 134.20 g/mol
InChI-Schlüssel: AOMMMNPSCGUNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the nitrogen atom, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . The reaction conditions often require the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of amides like this compound can be achieved through the direct reaction of carboxylic acids with amines using catalysts such as Mg(NO3)2 or imidazole . This method is advantageous as it avoids the use of coupling agents and generates fewer by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo specific reactions that are not possible with simpler amides, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

108342-52-5

Molekularformel

C4H10N2OS

Molekulargewicht

134.20 g/mol

IUPAC-Name

N-(ethylsulfanylmethyl)-N-methylnitrous amide

InChI

InChI=1S/C4H10N2OS/c1-3-8-4-6(2)5-7/h3-4H2,1-2H3

InChI-Schlüssel

AOMMMNPSCGUNKB-UHFFFAOYSA-N

Kanonische SMILES

CCSCN(C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.